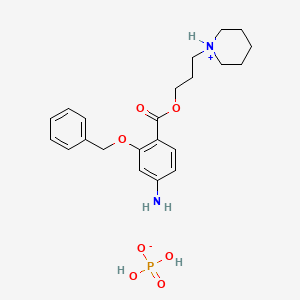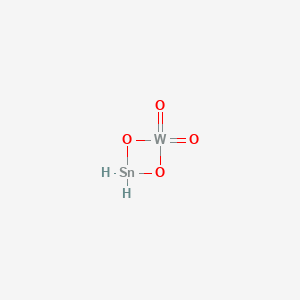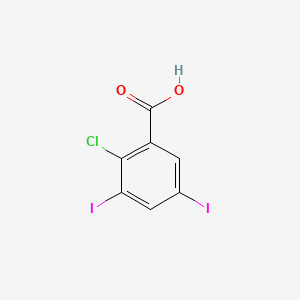
2-Chloro-3,5-diiodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H3ClI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom
Vorbereitungsmethoden
The synthesis of 2-Chloro-3,5-diiodobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid as the starting material. The process involves iodination reactions using iodine and ammonium persulfate in the presence of acetic acid and sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product . The crude product is then purified through recrystallization or other purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
2-Chloro-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions with terminal alkynes, forming complex organic structures.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. For instance, it can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3,5-diiodobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-Hydroxy-3,5-diiodobenzoic acid:
2-Chloro-5-iodobenzoic acid: This compound has only one iodine atom at position 5 and a chlorine atom at position 2.
2,5-Diiodobenzoic acid: This compound has iodine atoms at positions 2 and 5, without the chlorine atom.
The unique combination of chlorine and iodine atoms in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
15396-36-8 |
|---|---|
Molekularformel |
C7H3ClI2O2 |
Molekulargewicht |
408.36 g/mol |
IUPAC-Name |
2-chloro-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H3ClI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
InChI-Schlüssel |
ZNJCYNGNDYEMAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


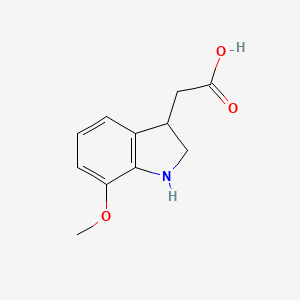
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
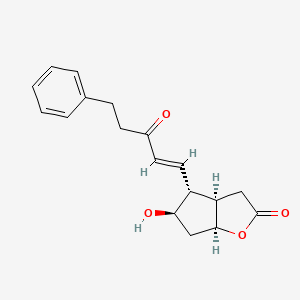
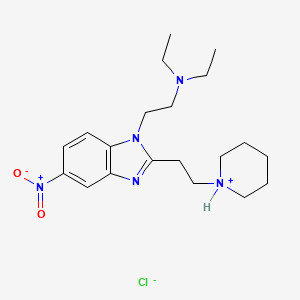
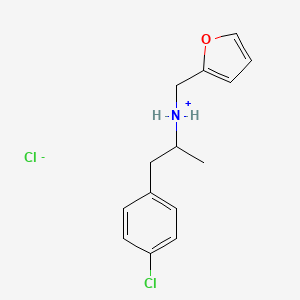
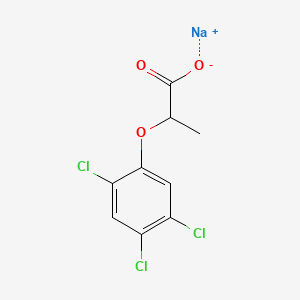
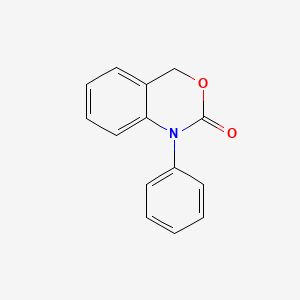
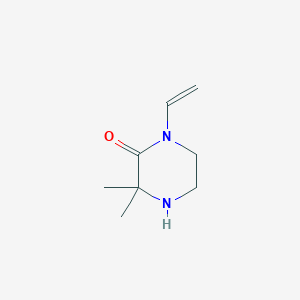
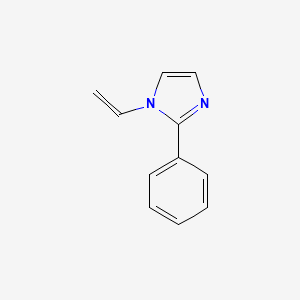
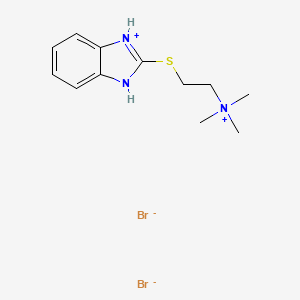
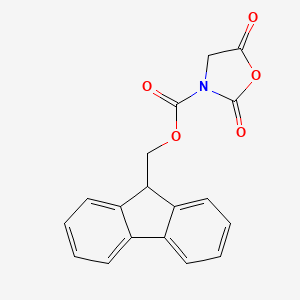
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
